molecular formula C22H21N5O3 B2558330 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide CAS No. 900009-07-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2558330
M. Wt: 403.442
InChI Key: KNWZTLXVAQBRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, which allows these molecules to mimic hinge region binding interactions in kinase active sites .

Scientific Research Applications

Radiosynthesis for Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , has been reported as selective ligands for the translocator protein (18 kDa). These compounds, including derivatives like DPA-714, have been designed with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application is crucial for studying neuroinflammatory processes and other diseases.

Neuroinflammation PET Imaging

Further research on novel pyrazolo[1,5-a]pyrimidines demonstrated their potential as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and were evaluated for in vivo PET imaging in rodent models of neuroinflammation, showing significant brain uptake and potential as PET-radiotracers (Damont et al., 2015).

Antimicrobial Activity

Compounds incorporating the pyrazolopyrimidine moiety, such as N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies have shown the potential of these compounds in developing new antimicrobial agents, indicating the versatility of this chemical scaffold in drug development (Bondock et al., 2008).

Antitumor Evaluation

Research into pyrazolo[3,4-d]pyrimidine derivatives has also highlighted their potential in anticancer therapy. Certain derivatives have been synthesized and evaluated for in vitro antitumor activity, showing promising results against various cancer cell lines. This suggests that these compounds could serve as leads for the development of new anticancer agents (El-Morsy et al., 2017).

Future Directions

Pyrazolo[3,4-d]pyrimidines have shown promise in the development of kinase inhibitors for the treatment of diseases like cancer . Future research may focus on further chemical modifications to improve their efficacy and selectivity .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-8-9-17(10-16(14)3)27-21-18(11-24-27)22(29)26(13-23-21)25-20(28)12-30-19-7-5-4-6-15(19)2/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWZTLXVAQBRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide

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